4-[3-(2H-1,3-Benzodioxol-5-YL)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine
Description
This compound features a piperidine core substituted at position 4 with a 1,2,4-oxadiazole ring bearing a 2H-1,3-benzodioxol-5-yl group and at position 1 with a thiophene-2-sulfonyl moiety. Such structural attributes make it a candidate for pharmacological applications, particularly in targeting enzymes or receptors requiring π-π stacking or sulfonamide interactions .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c22-28(23,16-2-1-9-27-16)21-7-5-12(6-8-21)18-19-17(20-26-18)13-3-4-14-15(10-13)25-11-24-14/h1-4,9-10,12H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGWJAOTJRPORI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2H-1,3-Benzodioxol-5-YL)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the benzodioxole moiety, and the sulfonylation of the piperidine ring. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and sulfonyl chlorides. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and reduce production time. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2H-1,3-Benzodioxol-5-YL)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar in structure to 4-[3-(2H-1,3-benzodioxol-5-YL)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine exhibit significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that the oxadiazole and benzodioxole components enhance the compound's efficacy against cancer cells by inhibiting proliferation in breast (MCF-7), lung (A549), and prostate (PC3) cancers .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | A549 | 20 |
| Compound C | PC3 | 25 |
Neuropharmacology
The compound has been evaluated for its effects on neuropharmacological parameters. For instance, derivatives of benzodioxole have shown promise in enhancing swimming endurance in mice models, indicating potential applications in treating fatigue and improving physical performance . This effect is attributed to increased glycogen levels and antioxidant enzyme activities.
Antimicrobial Properties
Studies have demonstrated that compounds containing similar functional groups exhibit antimicrobial activities against various pathogens. The presence of the benzodioxole moiety is believed to play a crucial role in modulating the compound's interaction with microbial targets . This opens avenues for developing new antimicrobial agents based on this scaffold.
Material Science
In addition to biological applications, the unique electronic properties of this compound make it suitable for use in advanced materials development. Its ability to act as a building block for more complex materials can be leveraged in the creation of organic semiconductors or sensors .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of various benzodioxole derivatives. The findings indicated that modifications at the oxadiazole position significantly impacted cytotoxicity against cancer cell lines, suggesting that further exploration of the piperidine scaffold could yield potent anticancer agents .
Case Study 2: Neuropharmacological Effects
In an experiment assessing the effects of related compounds on swimming endurance in mice, it was found that administration of derivatives improved endurance significantly compared to control groups. The study highlighted the potential for these compounds in enhancing athletic performance and combating fatigue .
Mechanism of Action
The mechanism of action of 4-[3-(2H-1,3-Benzodioxol-5-YL)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Functional Implications
- Electron Effects: The benzodioxole group in the target compound enhances π-π interactions compared to bromophenyl (electron-withdrawing, ) or ethyl (non-aromatic, ).
- Biological Activity : Analogs with sulfonyl groups (e.g., ) show antibacterial properties, suggesting the target compound may share similar mechanisms.
Biological Activity
The compound 4-[3-(2H-1,3-benzodioxol-5-YL)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a piperidine ring substituted with a thiophene sulfonyl group and an oxadiazole moiety linked to a benzodioxole unit. The molecular formula is , and its molecular weight is approximately 356.39 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of benzodioxole exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines. A study demonstrated that benzodioxole derivatives could inhibit cell proliferation in human tumor cells with IC50 values ranging from 26 to 65 µM .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| IIa | HepG2 | 40 |
| IIc | Mia PaCa-2 | 30 |
| IId | RKO | 35 |
Antidiabetic Potential
The compound's structural components suggest potential antidiabetic activity. Similar benzodioxole derivatives have been evaluated for their inhibitory effects on α-amylase, an enzyme involved in carbohydrate metabolism. One study reported that certain derivatives inhibited α-amylase with IC50 values as low as 0.68 µM while showing minimal cytotoxicity towards normal cell lines .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety is known for its ability to act as an enzyme inhibitor, potentially affecting pathways involved in cancer cell proliferation and glucose metabolism.
- Interaction with Cellular Targets : The compound may interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways related to cell growth and apoptosis .
Study on Anticancer Efficacy
A recent investigation into the anticancer properties of similar compounds revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. The study utilized various human cancer cell lines, demonstrating that the compounds not only inhibited growth but also triggered programmed cell death mechanisms .
In Vivo Studies on Antidiabetic Effects
In vivo assessments using streptozotocin-induced diabetic mice showed that administration of benzodioxole derivatives significantly reduced blood glucose levels compared to control groups. The results indicated a promising therapeutic potential for managing diabetes through dietary or pharmacological interventions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
